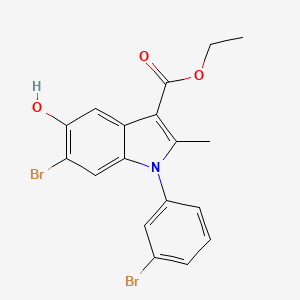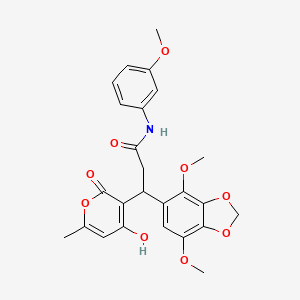
ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of bromine atoms at the 6 and 3 positions, a hydroxyl group at the 5 position, and an ethyl ester group at the 3-carboxylate position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 3 positions.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce a hydroxyl group at the 5 position. This can be achieved using reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.
Esterification: The final step involves esterification of the carboxylic acid group at the 3 position with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydroxyl group at the 5 position can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group formed from oxidation.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its indole core structure is a common motif in many biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets. Its brominated structure may interact with specific enzymes or receptors, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group may form hydrogen bonds or halogen bonds with specific amino acid residues in the active site of enzymes, modulating their activity. The indole core structure may also interact with aromatic residues through π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
6-Bromo-1-(3-bromophenyl)-2-methyl-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(3-Bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 6 position, which may influence its chemical reactivity and biological activity.
Ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 6 position, similar to the previous compound, but retains the ethyl ester group.
The presence of bromine atoms and the ethyl ester group in this compound makes it unique in terms of its chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C18H15Br2NO3 |
|---|---|
Peso molecular |
453.1 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H15Br2NO3/c1-3-24-18(23)17-10(2)21(12-6-4-5-11(19)7-12)15-9-14(20)16(22)8-13(15)17/h4-9,22H,3H2,1-2H3 |
Clave InChI |
VYWRQMIWBPFULO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC(=CC=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B14942785.png)
![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)

![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
![3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B14942834.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14942840.png)
![methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate](/img/structure/B14942846.png)
![3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14942848.png)
